2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 4-chloro-3-fluorophenol with ethylene oxide to form 2-(4-chloro-3-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield 2-(4-chloro-3-fluorophenoxy)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can yield imines or secondary amines, respectively.
Scientific Research Applications
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)ethan-1-amine: Similar in structure but with different positional isomers of the chloro and fluoro groups.
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethan-1-amine hydrochloride: Contains additional chloro substituents, leading to different reactivity and applications.
Uniqueness
2
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQCVJQDIXKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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